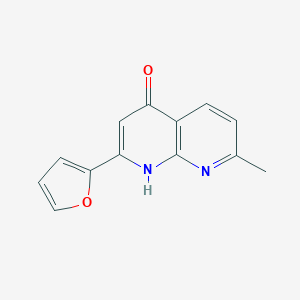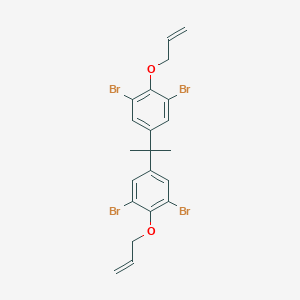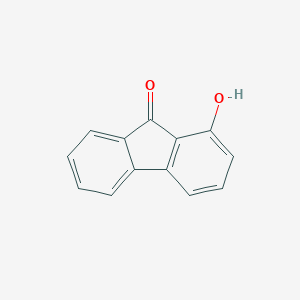
1-Hydroxy-9-fluorenone
Vue d'ensemble
Description
1-Hydroxyfluoren-9-one is a useful research compound. Its molecular formula is C13H8O2 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Hydroxyfluoren-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Hydroxyfluoren-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxyfluoren-9-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications du 1-Hydroxy-9-fluorenone dans la recherche scientifique
Synthèse organique : Le this compound sert d'intermédiaire en synthèse organique, facilitant la création de divers composés organiques. Il est particulièrement utile dans la synthèse de colorants, d'agents fluorescents et de produits cosmétiques en raison de ses propriétés chimiques .
Sondage fluorescent : Dans les études biologiques, le this compound est utilisé comme sonde fluorescente. Sa capacité à absorber et à émettre de la lumière le rend précieux pour le suivi et l'analyse des processus biologiques.
Analyse environnementale : Le composé est utilisé en analyse environnementale pour étudier les voies de dégradation des polluants. Par exemple, il est un intermédiaire dans la dégradation du fluorène par Pseudomonas sp., conduisant à des produits comme le phtalate et l'acide protocatéchique .
Science des matériaux : En science des matériaux, le this compound est utilisé pour améliorer la solubilité et la stabilité des matériaux dans les solutions aqueuses. Ceci est réalisé par liaison hydrogène, ce qui améliore les interactions intermoléculaires .
Recherche en photophysique : Les propriétés photophysiques du this compound sont étudiées dans différents solvants. Cette recherche est cruciale pour comprendre son comportement dans différents environnements et ses applications potentielles en optoélectronique .
Développement des cellules solaires : Ce composé est également exploré comme bloc d'extraction d'électrons central dans les accepteurs non fullerènes pour les cellules solaires organiques (OSCs). Son incorporation dans les OSCs vise à améliorer leur efficacité et leur viabilité .
Mécanisme D'action
Target of Action
1-Hydroxy-9-fluorenone, also known as 1-Hydroxyfluoren-9-one, primarily targets the Pseudomonas sp. strain SMT-1 . This strain has been found to degrade fluorene, a polycyclic aromatic hydrocarbon (PAH), via a pathway initiated through monooxygenation of fluorene on the C-9 position .
Mode of Action
The compound’s interaction with its targets involves an Excited State Intramolecular Proton Transfer (ESIPT) mechanism . The ESIPT dynamics of this compound were investigated theoretically, and it was found that the intramolecular hydrogen bond was strengthened in the S1 state . This process is crucial for the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The degradation of fluorene by Pseudomonas sp. strain SMT-1 involves several biochemical pathways. The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . These intermediates are part of the involved catabolic pathway of fluorene .
Pharmacokinetics
The compound is a yellow to orange crystalline solid and is soluble in dichloromethane and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the degradation of fluorene. The compound is an intermediate in synthesizing Fluoren-1-ol, a metabolite of the PAH micropollutant Fluorene, with potential mutagenic effects . It is used as biomarkers to evaluate exposure to PAHs and environmental tobacco smoke in the general population .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the formation of 1:1 and 1:2 complexes with β-cyclodextrin (β-CD) has been reported, with an unusual red shift in emission observed at higher concentrations of β-CD . This suggests that the compound’s action, efficacy, and stability can be affected by its environment, particularly the presence of other molecules like β-CD .
Analyse Biochimique
Biochemical Properties
1-Hydroxy-9-fluorenone interacts with various enzymes and proteins in biochemical reactions. For instance, it is involved in the degradation of fluorene by the Pseudomonas sp. SMT-1 strain . The catabolic intermediates identified from resting cell reactions of the SMT-1 strain include 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain interacts with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 4921 dioxygenase enzyme . The enzyme was most active at pH 7.5 and 25 °C in Tris–HCl buffer . The apparent Km and Vmax values were 25.99 µM min −1 and 0.77 U mg −1, respectively .
Metabolic Pathways
This compound is involved in the metabolic pathway of fluorene degradation . The identified intermediates were 9-fluorenone and 3,4-dihydroxy-9-fluorenone . The specific primers were designed to amplify the fluorene-degrading 4921 dioxygenase gene segment from the SMT-1 Pseudomonas sp. strain .
Propriétés
IUPAC Name |
1-hydroxyfluoren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)12(9)11/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUNMPSDKIURJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212855 | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-60-1 | |
| Record name | 1-Hydroxyfluorenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6344-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6344-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51309 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxyfluoren-9-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hydroxyfluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4YR69TDU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-hydroxy-9-fluorenone formed in biological systems?
A: this compound is identified as a metabolite in the bacterial degradation of fluorene. Specifically, it is formed through the angular dioxygenation of 9-fluorenone by microorganisms like Pseudomonas sp. F274. [] This process leads to the formation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one, which can then be dehydrated to yield this compound. []
Q2: What are the major products observed in the photo-oxygenation of fluorenyl ethyl sulfide?
A: Both dye-sensitized and 9,10-dicyanoanthracene (DCA)-sensitized photo-oxygenation of fluorenyl ethyl sulfide produce a similar product profile. [] The major products identified include:
Q3: Does the structure of fluorenylidene derivatives influence their photo-oxygenation reactions?
A: Yes, research suggests that the substituents on the exocyclic carbon atom of fluorenylidene derivatives can influence the outcome of their photosensitized oxygenation reactions. []
Q4: Are there any known bacteria capable of utilizing fluorene as a sole carbon and energy source?
A: Yes, Staphylococcus auriculans DBF63 has been isolated and shown to utilize both dibenzofuran and fluorene as its sole carbon and energy source. [] This bacterium produces several metabolites during fluorene degradation, including this compound. []
Q5: What is the significance of the chirality observed in biologically produced 1,1a-dihydroxy-1-hydrofluoren-9-one?
A: The isolation of (+)-1,1a-dihydroxy-1-hydrofluoren-9-one as a single enantiomer with a proposed cis-stereochemistry of the hydroxyl groups suggests a highly specific enzymatic reaction in the bacterial catabolism of fluorene. [] Further research is required to fully understand the enzyme's stereospecificity and its implications for the degradation pathway.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


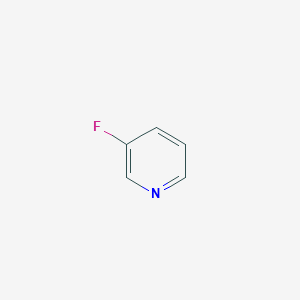
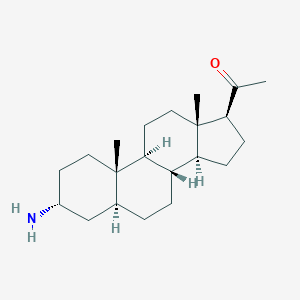
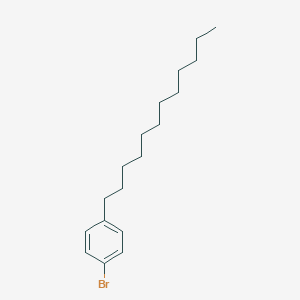
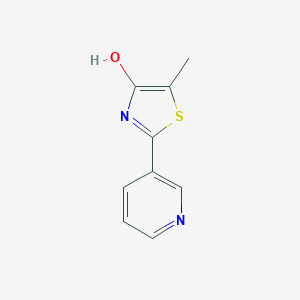

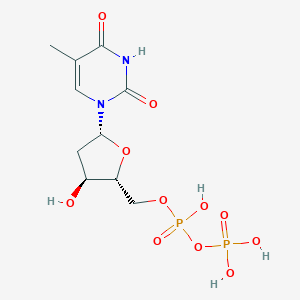
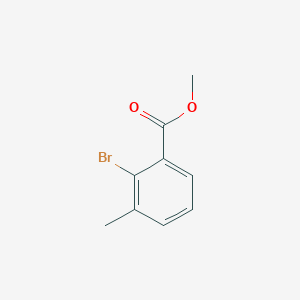
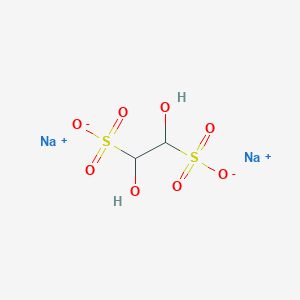
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)

